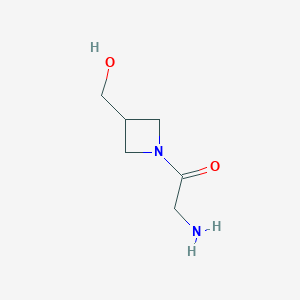
2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one, also known as 1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one, is a chemical compound with the molecular formula and CAS Number 1421070-16-7. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry and its role in the synthesis of biologically active molecules.
Molecular Structure and Properties
The compound's structure is characterized by:
- Azetidine Ring : A four-membered ring containing one nitrogen atom.
- Hydroxymethyl Group : A functional group that can influence biological interactions.
- Amino Group : Contributes to the compound's reactivity and potential biological effects.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Aza-Michael Addition : This method involves the addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates.
Synthetic Route Example
- Starting Material : (N-Boc)azetidin-3-one.
- Reagents : DBU (a base), followed by aza-Michael addition with acetamidine derivatives.
- Yield : Functionalized azetidines are obtained, which can be further modified for specific biological activities.
Biological Activity
The biological activity of this compound has been explored in various studies:
Antimicrobial Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:
- Minimum Inhibitory Concentration (MIC) : Ranging from 0.25–1 μg/mL against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
Research has highlighted the potential of azetidine derivatives in cancer therapy:
- Cell Proliferation Inhibition : Compounds related to this structure have demonstrated strong inhibitory effects on cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), with an IC50 value indicating effective growth inhibition .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Interaction : The azetidine ring can mimic natural substrates or inhibitors, modulating pathways involved in cell proliferation and apoptosis.
Case Studies
Several case studies have evaluated the biological activity of related compounds:
Propiedades
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-1-6(10)8-2-5(3-8)4-9/h5,9H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDYIFNBTGIMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















